![molecular formula C14H18O B14278893 Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]- CAS No. 135218-50-7](/img/structure/B14278893.png)
Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]- is an organic compound with the molecular formula C11H14O. It is also known by other names such as Allyl p-methylbenzyl ether and Allyl 4-methylbenzyl ether . This compound is part of the benzene derivatives family, which are known for their aromatic properties and diverse applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]- typically involves the reaction of benzyl chloride with allyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as potassium carbonate can enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic conditions for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of bromobenzene or nitrobenzene derivatives.
科学的研究の応用
Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
作用機序
The mechanism of action of Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor binding .
類似化合物との比較
Similar Compounds
Benzene, (1-methyl-1-propenyl)-, (E)-: Similar in structure but differs in the position of the propenyl group.
Benzene, (1-methylene-2-propenyl)-: Another derivative with a different substitution pattern.
1-methyl-2-(1-methylethenyl)benzene: Known for its use in industrial applications.
Uniqueness
Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other benzene derivatives may not be suitable .
特性
CAS番号 |
135218-50-7 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC名 |
2-prop-2-enoxypent-4-en-2-ylbenzene |
InChI |
InChI=1S/C14H18O/c1-4-11-14(3,15-12-5-2)13-9-7-6-8-10-13/h4-10H,1-2,11-12H2,3H3 |
InChIキー |
WEZYYROMEYRAKF-UHFFFAOYSA-N |
正規SMILES |
CC(CC=C)(C1=CC=CC=C1)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


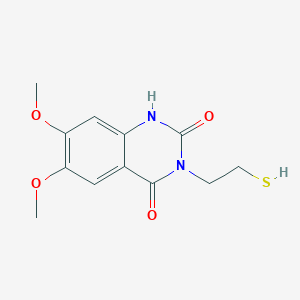
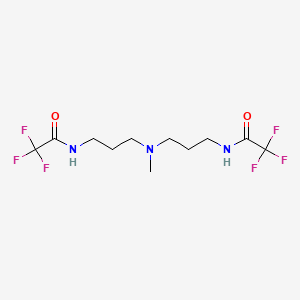

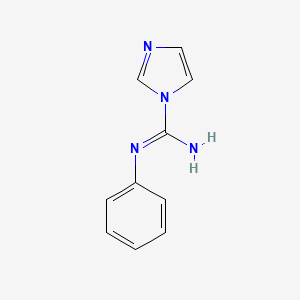
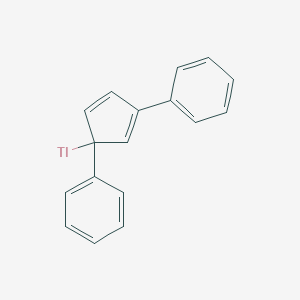
![[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid](/img/structure/B14278848.png)
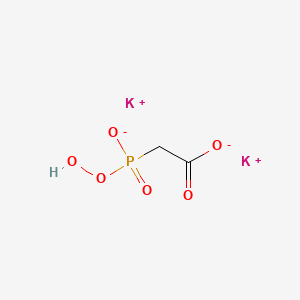
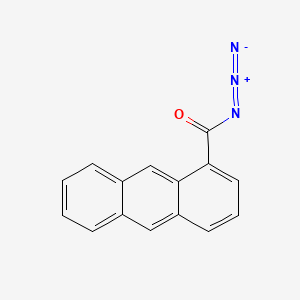
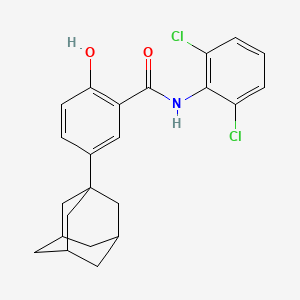
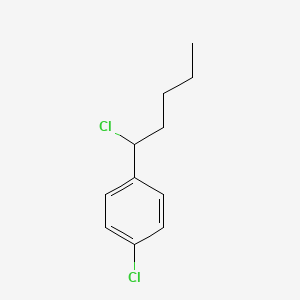
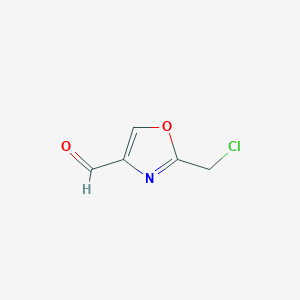
![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)

![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)
